4-Fluoro-3-iodo-5-methylbenzoic acid
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Overview
Description
4-Fluoro-3-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 4-fluoro-3-methylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Fluoro-3-iodo-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-fluoro-3-azido-5-methylbenzoic acid, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
4-Fluoro-3-iodo-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-5-methylbenzoic acid depends on its specific application. In chemical reactions, the presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of fluorine can stabilize negative charges, while iodine can act as a good leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the iodine atom.
3-Iodo-4-methylbenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-3-iodobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
4-Fluoro-3-iodo-5-methylbenzoic acid is unique due to the presence of all three substituents (fluorine, iodine, and methyl group) on the benzene ring. This combination of substituents can lead to unique reactivity and properties, making it valuable in various research applications.
Properties
IUPAC Name |
4-fluoro-3-iodo-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPGOZHVXRUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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